molecular formula C11H9NO B1449004 3-Methylisoquinoline-8-carbaldehyde CAS No. 1416714-30-1

3-Methylisoquinoline-8-carbaldehyde

Cat. No.: B1449004
CAS No.: 1416714-30-1
M. Wt: 171.19 g/mol
InChI Key: WLUUTZGTOFMSFH-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-8-carbaldehyde is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by a yellow crystalline solid form and is commonly used in various fields such as medical, environmental, and industrial research. The molecular formula of this compound is C11H9NO, and it has a molecular weight of 171.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-8-carbaldehyde typically involves the reaction of isoquinoline derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of aniline and β-ketoesters, which react to form Schiff bases. These bases can then be cyclized in acidic media or by heating to yield the desired isoquinoline derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving optimal production rates .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-8-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions to introduce different functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methylisoquinoline-8-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is utilized in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications includes its use in developing drugs for various diseases, including cancer and neurological disorders.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its structure allows it to bind to receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    3-Methylisoquinoline: A closely related compound with similar structural features but lacking the aldehyde functional group.

    8-Isoquinolinecarboxaldehyde: Another isoquinoline derivative with a carboxaldehyde group at a different position on the ring.

    Quinaldine: A methylated derivative of quinoline, used in similar applications but with distinct chemical properties.

Uniqueness: 3-Methylisoquinoline-8-carbaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other isoquinoline derivatives. Its aldehyde group at the 8-position allows for unique chemical modifications and applications in various research fields .

Properties

IUPAC Name

3-methylisoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUUTZGTOFMSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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